molecular formula C16H15Br2N3O B15223922 7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B15223922
M. Wt: 425.12 g/mol
InChI Key: SQGKBCCILDJJHP-UHFFFAOYSA-N
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Description

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core substituted with dibromo and methyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common approach includes the bromination of a suitable precursor, followed by cyclization and methylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce de-brominated derivatives, and substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and methyl groups play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Shares the dibromo and methyl substitution pattern but differs in the core structure.

    4-(4-Methylphenyl)-2,2’6’,2-terpyridine: Contains a similar aromatic substitution but has a different heterocyclic framework.

    2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar core structure with different halogen substitutions.

Uniqueness

7-(2,4-Dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one stands out due to its specific combination of bromine and methyl groups on the pyrrolo[2,3-d]pyrimidine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15Br2N3O

Molecular Weight

425.12 g/mol

IUPAC Name

7-(2,4-dibromo-6-methylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H15Br2N3O/c1-7-5-11(17)6-12(18)14(7)21-9(3)8(2)13-15(21)19-10(4)20-16(13)22/h5-6H,1-4H3,(H,19,20,22)

InChI Key

SQGKBCCILDJJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(NC3=O)C)C)C)Br)Br

Origin of Product

United States

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